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For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic data for 7-Bromohept-
1-yne (CAS No. 81216-14-0), a versatile bifunctional molecule utilized in contemporary organic

synthesis.[1] This document is intended for researchers, scientists, and professionals in drug

development and materials science who employ this key intermediate in their work. The guide

details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

characteristics, offering a foundational dataset for compound verification and reaction

monitoring.

Molecular Structure and Properties
Molecular Formula: C₇H₁₁Br[1][2][3]

Molecular Weight: 175.07 g/mol [2][3]

IUPAC Name: 7-bromohept-1-yne[2]

Structure: A seven-carbon chain with a terminal alkyne at one end and a bromine atom at the

other.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of 7-
Bromohept-1-yne. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed
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information regarding the chemical environment and connectivity of each atom within the

molecule.[1]

¹H NMR Data
The ¹H NMR spectrum of 7-Bromohept-1-yne displays distinct signals for each unique proton

environment. The chemical shifts (δ), multiplicities, and coupling constants (J) are summarized

below.[1]

Proton

Assignment

Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Integration

H-1 (≡C-H) ~1.95 Triplet (t) ~2.6 1H

H-3 (-CH₂-C≡) ~2.20
Triplet of Triplets

(tt)
J ≈ 7.0, 2.6 2H

H-4, H-5, H-6 (-

CH₂-)
~1.50 - 1.90 Multiplet (m) - 6H

H-7 (-CH₂-Br) ~3.40 Triplet (t) ~6.8 2H

¹³C NMR Data
Due to the linear nature of the molecule, all seven carbon atoms are chemically distinct,

resulting in seven unique signals in the ¹³C NMR spectrum.[1]
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Carbon Assignment Chemical Shift (δ, ppm)

C-1 (≡C-H) ~68.5

C-2 (-C≡) ~84.0

C-3 ~18.2

C-4 ~27.5

C-5 ~31.8

C-6 ~32.5

C-7 (-CH₂-Br) ~33.5

Infrared (IR) Spectroscopy
The IR spectrum of 7-Bromohept-1-yne is characterized by absorption bands corresponding

to its terminal alkyne and alkyl bromide functionalities.[1]

Vibrational Mode Functional Group
Characteristic

Absorption (cm⁻¹)
Intensity

≡C-H Stretch Terminal Alkyne ~3300[1][2][4][5][6] Strong, Sharp

C-H Stretch Alkane 2850 - 2950[1][6] Medium to Strong

C≡C Stretch Alkyne 2100 - 2260[2][4][5]
Weak to Medium,

Sharp

C-Br Stretch Alkyl Halide 550 - 850 Medium to Strong

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition of 7-Bromohept-
1-yne. High-resolution mass spectrometry (HRMS) can precisely determine its elemental

formula, C₇H₁₁Br.[1]
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Parameter Value Notes

Molecular Formula C₇H₁₁Br

Monoisotopic Mass 174.00441 Da[2]

Key Feature
Presence of [M]⁺ and [M+2]⁺

ions

The two molecular ion peaks

appear in an approximate 1:1

ratio, which is characteristic for

a compound containing one

bromine atom due to the

natural isotopic abundance of

⁷⁹Br and ⁸¹Br.[1]

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for 7-Bromohept-
1-yne, which is a liquid at room temperature.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 7-Bromohept-1-yne in ~0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an

internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or a precise chemical

shift reference is required.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument's

magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters include a 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation

delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans will be required compared to ¹H NMR due to the lower

natural abundance of ¹³C.
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Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier

transform. Phase and baseline correct the resulting spectrum. Integrate the peaks in the ¹H

spectrum and reference the chemical shifts to the solvent or internal standard.

IR Spectroscopy Protocol
Sample Preparation (Neat Liquid Film): Since 7-Bromohept-1-yne is a liquid, the simplest

method is to prepare a thin film.[7] Place one drop of the neat liquid onto the surface of a

polished salt plate (e.g., NaCl or KBr).

Creating the Film: Carefully place a second salt plate on top of the first, spreading the liquid

into a thin, uniform film free from air bubbles.[7]

Data Acquisition: Mount the "sandwich" plates in the sample holder of the FT-IR

spectrometer. Record a background spectrum of the empty beam path first. Then, acquire

the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The instrument

software will automatically ratio the sample spectrum against the background to generate the

final absorbance or transmittance spectrum.

Cleaning: After analysis, disassemble the plates, clean them thoroughly with a dry solvent

(e.g., acetone), and store them in a desiccator to prevent damage from moisture.[7]

Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of 7-Bromohept-1-yne in a volatile solvent

(e.g., methanol or acetonitrile).

Ionization: Introduce the sample into the mass spectrometer. Depending on the instrument,

common ionization techniques such as Electron Ionization (EI) or Electrospray Ionization

(ESI) can be used. For EI, the sample is vaporized and bombarded with electrons. For ESI,

the sample solution is sprayed into the source, creating charged droplets from which ions are

desolvated.

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole,

time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
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Detection: The separated ions are detected, and their abundance is recorded as a function of

their m/z ratio, generating the mass spectrum.

Visualization
The following diagram illustrates a typical workflow for the spectroscopic identification of a

compound like 7-Bromohept-1-yne.

Caption: Workflow for Spectroscopic Analysis of 7-Bromohept-1-yne.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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